molecular formula C17H21NO7S2 B2698331 methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034365-46-1

methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B2698331
CAS No.: 2034365-46-1
M. Wt: 415.48
InChI Key: RRPWHGLQEVCLOA-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a synthetic organic compound characterized by its unique molecular structure which includes a thiophene ring, a sulfonamide group, and a methoxybenzoate ester

Scientific Research Applications

Chemistry

In chemistry, methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate is utilized as a building block for the synthesis of more complex molecules due to its multifunctional groups.

Biology

In biological research, its derivatives are studied for potential as enzyme inhibitors, receptor modulators, and in the study of protein-ligand interactions due to the presence of the sulfonamide group which is known for its binding affinity.

Medicine

The compound and its derivatives are explored for therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The thiophene and benzoate moieties contribute to bioactivity profiles that are critical in drug discovery.

Industry

In the industrial sector, it can be used in the development of specialty materials, including polymers with specific electronic properties due to the presence of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate involves multiple steps:

  • Starting Materials: The synthesis typically begins with commercially available starting materials like methyl 4-methoxybenzoate and 2-(thiophen-2-yl)ethylamine.

  • Formation of the Sulfonamide Linkage: This step involves the reaction of 2-(2-hydroxyethoxy)ethanesulfonyl chloride with 2-(thiophen-2-yl)ethylamine to form the sulfonamide intermediate.

  • Esterification: The final step is the esterification reaction, where the sulfonamide intermediate reacts with methyl 4-methoxybenzoate under appropriate reaction conditions, such as the presence of a base like triethylamine and a catalyst like dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, optimizations include the use of continuous flow reactors for better control of reaction parameters and increased yield. Efficient purification methods such as recrystallization and chromatographic techniques ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

  • Reduction: The ester and sulfonamide functionalities may be subjected to reduction reactions to yield corresponding alcohol and amine derivatives.

  • Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Typical reagents include sodium hydride (NaH) for the removal of the methoxy group.

Major Products

The major products of these reactions are sulfoxides, alcohol derivatives, and substituted benzoates, each retaining parts of the original structure but with modifications that can impart different chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its application:

  • Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or transition states in enzyme catalysis, thereby inhibiting enzyme function.

  • Receptor Modulation: The compound may bind to receptor sites, altering signal transduction pathways. Molecular docking studies show interactions with specific amino acid residues.

Comparison with Similar Compounds

Similar compounds include sulfonamide-based structures and methoxybenzoate esters:

  • Sulfanilamide: Used as an antibacterial, lacks the ester and thiophene functionalities.

  • Methyl 4-methoxybenzoate: While structurally simpler, it does not possess the same biological activity spectrum due to the absence of the sulfonamide and thiophene groups.

  • Thiophene Derivatives: Known for their electronic properties but do not have the combined sulfonamide and benzoate functionalities.

These comparisons highlight the unique multifunctional nature of methyl 3-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)-4-methoxybenzoate, which integrates features of these different classes into one molecule, broadening its applicability.

All of this makes it a fascinating compound to study and utilize across various domains! Anything specific you want to dive deeper into?

Properties

IUPAC Name

methyl 3-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO7S2/c1-23-13-6-5-12(17(20)24-2)10-16(13)27(21,22)18-11-14(25-8-7-19)15-4-3-9-26-15/h3-6,9-10,14,18-19H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPWHGLQEVCLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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